molecular formula C12H12O3 B1621486 (2E)-3-[2-(Allyloxy)phenyl]acrylic acid CAS No. 91963-08-5

(2E)-3-[2-(Allyloxy)phenyl]acrylic acid

Cat. No. B1621486
CAS RN: 91963-08-5
M. Wt: 204.22 g/mol
InChI Key: JNLHYSQRNTVMGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2E)-3-[2-(Allyloxy)phenyl]acrylic acid” is a chemical compound with the molecular formula C11H12O3 . It is a type of acrylic acid, which is commonly used in the synthesis of various polymers .


Synthesis Analysis

The synthesis of acrylic acids can be achieved through several methods. One method involves the condensation of acetic acid and formaldehyde, catalyzed by silica aerogel-supported SiW/PW/PMo oxides . Another method involves the asymmetric hydrogenation of 2-aryl and 2-alkyl acrylic acids, catalyzed by a Rh(I) catalyst with a chiral Wudaphos ligand .


Molecular Structure Analysis

The molecular structure of “(2E)-3-[2-(Allyloxy)phenyl]acrylic acid” consists of an acrylic acid backbone with an allyloxy phenyl group attached .


Chemical Reactions Analysis

In terms of chemical reactions, the compound can undergo asymmetric hydrogenation, a process that is controlled by ion-pair interaction between the substrate and chiral ligand .

Scientific Research Applications

Polymerization and Material Science

Esterification for Acrylic Acid Recovery : A method for recovering acrylic acid from industrial wastewater through esterification with 2-ethyl hexanol has been explored. This process not only recovers valuable acrylic acid but also purifies wastewater, demonstrating a sustainable approach to managing industrial by-products (Ahmad, Kamaruzzaman, & Chin, 2014).

Optoelectronic Properties : The study of 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, a related compound, has shown significant potential in dye-sensitized solar cells (DSSCs), highlighting the optoelectronic properties that contribute to the efficiency of solar energy conversion (Fonkem, Ejuh, Tchangnwa Nya, Yossa Kamsi, & Ndjaka, 2019).

Environmental Protection

Catalytic Conversion for Sustainable Chemistry : Research demonstrates the catalytic conversion of biomass-derived allyl alcohol into acrylate and pure hydrogen, presenting an eco-friendly approach to producing important industrial chemicals while also generating clean energy (Pagliaro, Miller, Bellini, Di Vico, Oberhauser, Zangari, Innocenti, & Vizza, 2021).

Water-Soluble Copolymers for Metal Ion Capture : Novel water-soluble copolymers based on acrylamide and modular β-cyclodextrin have been developed for the improved capture of environmentally impacting metal ions, showcasing the role of such compounds in enhancing water purification technologies (Liu, Jiang, Gou, Ye, Feng, Lai, & Liang, 2013).

Mechanism of Action

The mechanism of action for the asymmetric hydrogenation reaction involves oxidative addition of H2, migratory insertion, and reductive elimination . The high enantioselectivity of this reaction is proposed to be dictated by a better catalyst/substrate geometric complementarity in the major pathway to have less distortion of the catalyst for a strong ion-pair interaction .

Future Directions

The future directions in the study of “(2E)-3-[2-(Allyloxy)phenyl]acrylic acid” and similar compounds could involve further exploration of their synthesis methods, reaction mechanisms, and potential applications in various fields such as synthetic chemistry, medicinal chemistry, and material chemistry .

properties

IUPAC Name

(E)-3-(2-prop-2-enoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-9-15-11-6-4-3-5-10(11)7-8-12(13)14/h2-8H,1,9H2,(H,13,14)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLHYSQRNTVMGI-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[2-(Allyloxy)phenyl]acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[2-(Allyloxy)phenyl]acrylic acid
Reactant of Route 2
Reactant of Route 2
(2E)-3-[2-(Allyloxy)phenyl]acrylic acid
Reactant of Route 3
Reactant of Route 3
(2E)-3-[2-(Allyloxy)phenyl]acrylic acid
Reactant of Route 4
Reactant of Route 4
(2E)-3-[2-(Allyloxy)phenyl]acrylic acid
Reactant of Route 5
Reactant of Route 5
(2E)-3-[2-(Allyloxy)phenyl]acrylic acid
Reactant of Route 6
Reactant of Route 6
(2E)-3-[2-(Allyloxy)phenyl]acrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.